molecular formula C25H16BrClN2O3 B12018776 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 767332-53-6

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B12018776
CAS No.: 767332-53-6
M. Wt: 507.8 g/mol
InChI Key: CEJNELISPQMFBG-RWPZCVJISA-N
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Description

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromobenzoyl, carbohydrazonoyl, naphthyl, and chlorobenzoate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-bromobenzoyl chloride and 2-naphthylamine. These intermediates undergo a series of reactions, including acylation, condensation, and esterification, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .

Scientific Research Applications

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its naphthyl group, in particular, distinguishes it from other similar compounds, providing additional aromaticity and stability.

Properties

CAS No.

767332-53-6

Molecular Formula

C25H16BrClN2O3

Molecular Weight

507.8 g/mol

IUPAC Name

[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H16BrClN2O3/c26-19-10-5-17(6-11-19)24(30)29-28-15-22-21-4-2-1-3-16(21)9-14-23(22)32-25(31)18-7-12-20(27)13-8-18/h1-15H,(H,29,30)/b28-15+

InChI Key

CEJNELISPQMFBG-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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